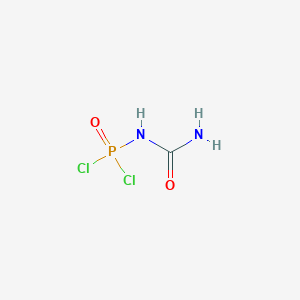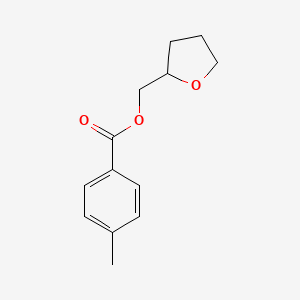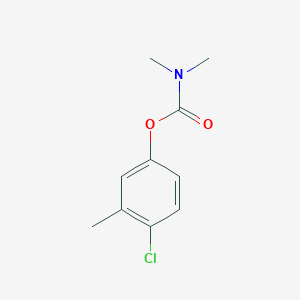
4-Chloro-3-methylphenyl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methylphenyl dimethylcarbamate is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of carbamate and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with a dimethylcarbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylphenyl dimethylcarbamate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-methylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbamate product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-methylphenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted phenyl carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted carbamates.
Aplicaciones Científicas De Investigación
4-Chloro-3-methylphenyl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-methylphenyl dimethylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and resulting in prolonged nerve impulses. This mechanism is similar to that of other carbamate-based compounds used as insecticides.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of 4-chloro-3-methylphenyl dimethylcarbamate.
4-Chloro-3,5-dimethylphenol: Another chlorinated phenol with similar chemical properties.
4-Chloro-2-methylphenyl dimethylcarbamate: A structural isomer with different substitution patterns on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
4855-71-4 |
|---|---|
Fórmula molecular |
C10H12ClNO2 |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
(4-chloro-3-methylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-7-6-8(4-5-9(7)11)14-10(13)12(2)3/h4-6H,1-3H3 |
Clave InChI |
VUKKITSVDNZQSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(=O)N(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


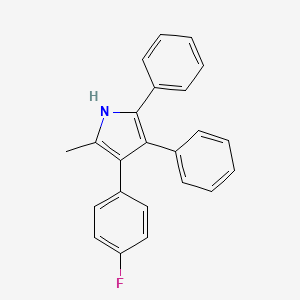
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)

![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)
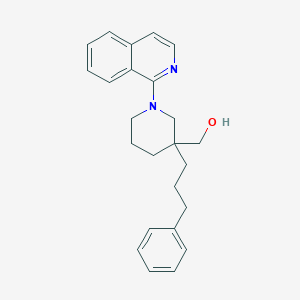
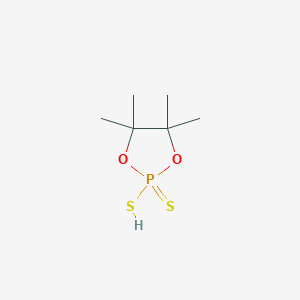
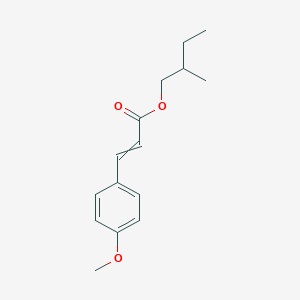
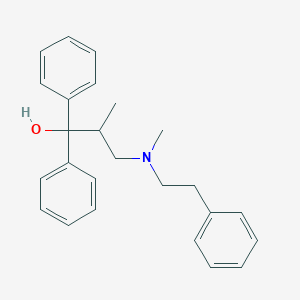
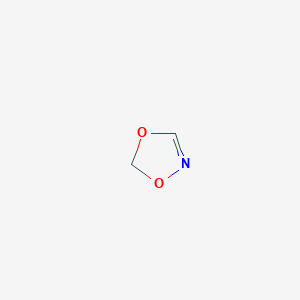
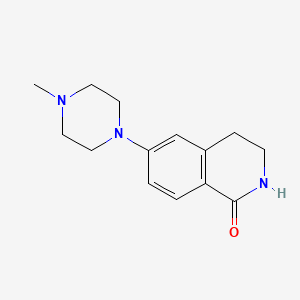
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
